Tri-O-benzyl-D-galactal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

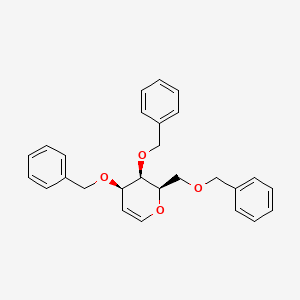

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLLYBWXIUMIT-ZONZVBGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370475 | |

| Record name | Tri-O-benzyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80040-79-5 | |

| Record name | Tri-O-benzyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Tri-O-benzyl-D-galactal?

An In-depth Technical Guide to the Structure of Tri-O-benzyl-D-galactal

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a key intermediate in carbohydrate chemistry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Identification

This compound is a protected form of D-galactal, a glycal derived from the monosaccharide galactose. The hydroxyl groups at positions 3, 4, and 6 are protected by benzyl ethers. This protection enhances the compound's stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex carbohydrates.[1]

-

IUPAC Name: (2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran[2]

-

Synonyms: 3,4,6-Tri-O-benzyl-D-galactal, 2,6-anhydro-1,3,4-tri-O-benzyl-5-deoxy-D-arabino-hex-5-enitol[3]

-

Molecular Weight: 416.51 g/mol [4]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Appearance | White or off-white powder | [1] |

| Melting Point | 48 - 54 °C | [4] |

| Boiling Point | 544.9 °C at 760 mmHg | [3] |

| Density | 1.16 g/cm³ | [3] |

| Optical Rotation | [α]²²/D -43° (c=1 in CH₂Cl₂) | [4] |

| Refractive Index | 1.603 | [3] |

| Flash Point | 129.7 °C | [3] |

| Purity | ≥ 98% (TLC) | [1] |

Experimental Protocols

Synthesis of 3,4,6-tri-O-benzyl-D-galactal

A common method for the synthesis of this compound involves the benzylation of D-galactal.[5]

Materials:

-

D-galactal

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add NaH (2.14 g, 53.5 mmol, 60% dispersion in mineral oil) to the reaction flask.

-

Remove the ice bath and stir the reaction at room temperature for 30 minutes.

-

Cool the flask again to 0 °C and add BnBr (5.5 ml, 46 mmol) dropwise to the reaction mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated sodium chloride solution.

-

Extract the product with EtOAc (3 x 10 ml).

-

Wash the combined organic layers with saturated NaHCO₃ solution followed by saturated sodium chloride solution.

-

Dry the organic layer with Na₂SO₄ and concentrate using rotary evaporation.

-

Purify the crude product by column chromatography to yield the desired product.

It is important to note that the use of DMF as a solvent in this reaction can lead to the formation of an amine side-product which may act as a poison for certain catalysts in subsequent reactions.[5]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound are provided in the table below.[6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 417.20604 | 203.2 |

| [M+Na]⁺ | 439.18798 | 206.0 |

| [M-H]⁻ | 415.19148 | 214.5 |

| [M+NH₄]⁺ | 434.23258 | 210.4 |

| [M+K]⁺ | 455.16192 | 202.1 |

Infrared (IR) Spectroscopy

While the experimental IR spectrum for this compound is not available, the spectrum for its stereoisomer, 3,4,6-Tri-O-benzyl-d-glucal, provides insight into the characteristic functional group absorptions.[7]

-

~3030 cm⁻¹: C-H stretching (aromatic)

-

~2870 cm⁻¹: C-H stretching (aliphatic)

-

~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring)

-

~1100-1000 cm⁻¹: C-O stretching (ether)

-

~740, 700 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene)

Applications in Research and Development

This compound is a valuable reagent with several applications in the fields of chemistry and drug development:

-

Synthesis of Glycosides and Oligosaccharides: It serves as a crucial intermediate in the synthesis of complex carbohydrates, which are vital in various biological processes.[1] Its protected hydroxyl groups allow for selective reactions at other positions of the sugar ring.

-

Drug Development: This compound plays a significant role in the development of novel therapeutics, particularly those targeting diseases related to carbohydrates.[1][8] It has been investigated for its potential in the treatment of cancer, cardiovascular disorders, and neurodegenerative conditions.

-

Biochemical Research: Researchers utilize this compound to study carbohydrate-protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms.[1][8][9]

-

Protecting Group Chemistry: The benzyl groups are stable under a wide range of reaction conditions but can be removed selectively, making it an excellent choice as a protecting group for hydroxyl functionalities in multi-step organic syntheses.[1]

References

- 1. rsc.org [rsc.org]

- 2. This compound | C27H28O4 | CID 2734741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 80040-79-5 [chemnet.com]

- 4. 三-O-苄基-D-半乳醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. PubChemLite - this compound (C27H28O4) [pubchemlite.lcsb.uni.lu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biocat.com [biocat.com]

Tri-O-benzyl-D-galactal physical and chemical properties

An In-depth Technical Guide to Tri-O-benzyl-D-galactal: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound is a versatile and pivotal intermediate in carbohydrate chemistry, widely utilized by researchers and professionals in drug development.[1][] Its structure, featuring three benzyl ether protecting groups on a D-galactal scaffold, imparts stability and solubility in many organic solvents.[1] This compound serves as a crucial building block in the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and other medicinally important molecules.[1][3] Its applications extend to the synthesis of glycosides, the development of novel therapeutics for conditions such as cancer and cardiovascular disorders, and as a tool in glycobiology research to study carbohydrate-protein interactions.[1][][4][5][6]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for easy reference.

| Property | Value | References |

| IUPAC Name | (2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | [7] |

| Synonyms | 3,4,6-Tri-O-benzyl-D-galactal, 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol 3,4,6-Tribenzyl Ether | [7][8] |

| CAS Number | 80040-79-5 | [1][7] |

| Molecular Formula | C₂₇H₂₈O₄ | [1][7] |

| Molecular Weight | 416.51 g/mol | [1][4][7] |

| Appearance | White to off-white or yellowish powder/crystalline powder | [1][9] |

| Melting Point | 48 - 58 °C | [1][4][8] |

| Boiling Point | 544.9 ± 50.0 °C (Predicted) | [8][9] |

| Solubility | Soluble in dichloromethane and chloroform | [3][8][9] |

| Optical Rotation | [α]²²/D -43° (c=1 in methylene chloride); [α]²⁵/D = -42 to -46° (c=1 in CH₂Cl₂) | [1] |

| Purity | ≥ 98% (TLC) | [1] |

| Storage Conditions | Store at 0-8 °C or in a freezer under -20°C; keep sealed in a dry environment | [1][9] |

Experimental Protocols

The synthesis of this compound is a common procedure in carbohydrate chemistry labs. Below are representative experimental protocols for its preparation.

Protocol 1: Benzylation of D-galactal using Sodium Hydride and Benzyl Bromide

This protocol details the direct benzylation of D-galactal.

Materials:

-

D-galactal

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Saturated sodium chloride solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., cyclohexane:EtOAc)

Procedure:

-

Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).[10]

-

Cool the flask to 0 °C using an ice-water bath.[10]

-

Carefully add sodium hydride (2.14 g, 53.5 mmol, 60% dispersion in mineral oil) to the reaction flask.[10]

-

Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.[10]

-

Cool the flask back down to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise to the reaction mixture.[10]

-

Remove the ice bath and let the reaction mixture stir at room temperature for 36 hours.[10]

-

Quench the reaction by carefully adding a saturated sodium chloride solution.[10]

-

Extract the product with ethyl acetate (3 x appropriate volume).[10]

-

Wash the combined organic layers with saturated sodium bicarbonate solution followed by saturated sodium chloride solution.[10]

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.[10]

Protocol 2: Deacetylation of Tri-O-acetyl-D-galactal followed by Benzylation

This two-step protocol involves the deprotection of acetylated D-galactal before benzylation.

Materials:

-

3,4,6-tri-O-acetyl-D-Galactal

-

Methanol (MeOH)

-

Sodium methoxide (catalytic amount)

-

IR 120 resin

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Benzyl bromide (BnBr)

Procedure: Step 1: Deacetylation

-

To a stirred solution of 3,4,6-tri-O-acetyl-D-Galactal (500 mg, 1.83 mmol) in methanol (10 mL), add a catalytic amount of sodium methoxide (118 mg, 2.196 mmol) at room temperature.[11]

-

Add IR 120 resin (20 mg) and stir the reaction for 20 minutes at room temperature.[11]

-

After completion, filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain the crude D-galactal.[11]

Step 2: Benzylation

-

To a stirred solution of the obtained crude D-galactal (268 mg, 1.83 mmol) in DMF (1 mL), add sodium hydride (200 mg, 8.33 mmol) at 0°C.[11]

-

Add benzyl bromide (7.82 mL) dropwise to the mixture at 0°C.[11]

-

Allow the reaction to proceed for 4 hours at room temperature.[11]

-

Monitor the reaction by TLC. Upon completion, purify the residue by silica gel column chromatography to yield the final product.[11]

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound from D-galactal.

Caption: Synthesis Workflow of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 3. 3,4,6-Tri-O-benzyl-D-galactal, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3,4,6-Tri-O-benzyl-D-galactal | 80040-79-5 | MT00737 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C27H28O4 | CID 2734741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4,6-TRI-O-BENZYL-D-GALACTAL [chembk.com]

- 9. TRI-O-BENZYL-D-GLUCAL CAS#: 80040-79-5 [m.chemicalbook.com]

- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 11. rroij.com [rroij.com]

In-Depth Technical Guide: 3,4,6-Tri-O-benzyl-D-galactal (CAS No. 80040-79-5)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

The compound identified by CAS number 80040-79-5 is 3,4,6-Tri-O-benzyl-D-galactal . It is a protected monosaccharide, specifically a derivative of D-galactal, where the hydroxyl groups at positions 3, 4, and 6 are protected by benzyl ethers. This protection enhances its stability and solubility in organic solvents, making it a versatile building block in carbohydrate chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,6-Tri-O-benzyl-D-galactal is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈O₄ | [2][3] |

| Molecular Weight | 416.51 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 48-54 °C | [1] |

| Optical Rotation | [α]²²⁄D −43° (c = 1 in methylene chloride) | |

| Storage Temperature | -20°C |

Synthesis and Application

Role in Oligosaccharide Synthesis

3,4,6-Tri-O-benzyl-D-galactal is a crucial intermediate in the synthesis of complex oligosaccharides and glycosides.[2][4] Its protected hydroxyl groups allow for selective reactions at other positions of the sugar molecule. The benzyl protecting groups are stable under a variety of reaction conditions but can be removed under specific conditions, such as catalytic hydrogenation, to reveal the free hydroxyl groups for further glycosylation or modification. This strategic protection and deprotection are fundamental to the stepwise assembly of complex carbohydrate structures that are vital in pharmaceutical and biochemical research.[1]

The synthesis of oligosaccharides is a key process in the development of new therapeutics, including vaccines and drugs targeting carbohydrate-mediated disease processes. The logical workflow for its use as a glycosyl donor is outlined below.

Experimental Protocols for Synthesis

Several methods for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal have been reported. A common approach involves the benzylation of D-galactal.

Protocol 1: Benzylation of D-Galactal

This protocol describes the synthesis of 3,4,6-Tri-O-benzyl-D-galactal from D-galactal.

-

Materials:

-

D-galactal

-

Anhydrous Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Methanol (MeOH)

-

Cyclohexane

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add sodium hydride (2.14 g, 53.5 mmol) to the reaction flask.

-

Remove the ice bath and stir the reaction at room temperature for 30 minutes.

-

Cool the flask back to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (4:1 cyclohexane:ethyl acetate).

-

Quench the reaction by adding methanol (2 ml).

-

Remove the solvents by rotary evaporation.

-

Dissolve the crude mixture in cyclohexane (100 ml).

-

Wash the organic layer with 1M HCl (2 x 30 ml), followed by saturated NaHCO₃ (1 x 30 ml), and deionized water (30 ml).

-

Dry the organic layer with MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product by column chromatography.

-

Biological Activity

Anticancer Potential

Some laboratory studies have indicated that 3,4,6-Tri-O-benzyl-D-galactal exhibits anticancer activity. However, specific quantitative data such as IC₅₀ values and the cancer cell lines tested are not widely available in the public domain. The benzyl groups are known pharmacophores in some anti-cancer compounds, and their conjugation to a sugar moiety may enhance selectivity towards cancer cells. Further research is required to fully elucidate the anticancer potential and mechanism of action of this compound and its derivatives.

Derivatives of similar benzyl-conjugated glucopyranosyl compounds have been shown to inhibit the proliferation of colorectal cancer cells, with potencies comparable to the standard chemotherapeutic agent 5-fluorouracil, and with improved selectivity towards cancer cells. This antiproliferative activity is suggested to be achieved by triggering apoptotic cell death.

Future Directions

3,4,6-Tri-O-benzyl-D-galactal remains a valuable tool for chemical biologists and medicinal chemists. Future research should focus on:

-

Quantitative Biological Evaluation: Detailed studies to determine the IC₅₀ values of the parent compound and its derivatives against a panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound in cancer cells to understand its mode of anticancer activity.

-

Synthesis of Novel Derivatives: The synthesis and biological evaluation of new derivatives to improve potency and selectivity.

The logical relationship for investigating the biological activity of this compound is depicted in the following diagram.

References

- 1. Synthesis of PSI Oligosaccharide for the Development of Total Synthetic Vaccine against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Tri-O-benzyl-D-galactal | C27H28O4 | CID 2734741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of Haematococcus Pluvialis Alga Extract on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Tri-O-benzyl-D-galactal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tri-O-benzyl-D-galactal, a pivotal intermediate in carbohydrate chemistry. This document outlines its molecular properties, synthesis protocols, and its significant role in the development of complex carbohydrates for research and pharmaceutical applications.

Core Molecular Data

This compound is a protected form of D-galactal, where the hydroxyl groups at positions 3, 4, and 6 are benzylated. This protection strategy is crucial for regioselective chemical modifications in the synthesis of oligosaccharides and glycoconjugates.

Molecular Weight and Formula

The molecular formula of this compound is C₂₇H₂₈O₄.[1][2][3][4][5] Its molecular weight has been determined through calculation based on the atomic weights of its constituent elements and is corroborated by supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₈O₄ | [1][2][3][4][5] |

| Calculated Molecular Weight | 416.51 g/mol | |

| Reported Molecular Weights | 416.51 g/mol , 416.5088 g/mol , 416.52 g/mol | [1][2][3][4] |

| Atomic Weights Used for Calculation | ||

| Carbon (C) | ~12.011 u | |

| Hydrogen (H) | ~1.008 u | |

| Oxygen (O) | ~15.999 u |

Synthesis of this compound

The following is a representative experimental protocol for the benzylation of D-galactal to synthesize this compound.

Experimental Protocol: Benzylation of D-Galactal

Materials:

-

D-galactal

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Methanol (MeOH)

-

Cyclohexane

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add sodium hydride (2.14 g, 53.5 mmol) to the reaction flask.

-

Remove the ice bath and stir the reaction at room temperature for 30 minutes.

-

Cool the flask back to 0 °C and add benzyl bromide (5.5 ml, 46 mmol) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quench the reaction by adding methanol (2 ml).

-

Remove the solvents via rotary evaporation.

-

Dissolve the crude mixture in cyclohexane (100 ml).

-

Wash the organic layer with 1M HCl (2 x 30 ml), followed by saturated NaHCO₃ (1 x 30 ml), and finally deionized water (30 ml).

-

Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product by column chromatography.

Role in Oligosaccharide Synthesis

This compound is a crucial building block for the synthesis of oligosaccharides, which are vital for various biological processes and are key targets in drug discovery.[6][7] Its protected hydroxyl groups allow for controlled and stereoselective formation of glycosidic bonds.

The general workflow for the application of this compound in oligosaccharide synthesis involves its use as a glycosyl donor. The double bond in the galactal structure can be activated, typically through epoxidation, to react with a glycosyl acceptor, leading to the formation of a 2-deoxyglycoside. This process can be repeated to elongate the carbohydrate chain.

References

- 1. Synthesis of Benzyl 2-Deoxy-C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. PubChemLite - this compound (C27H28O4) [pubchemlite.lcsb.uni.lu]

- 6. chemimpex.com [chemimpex.com]

- 7. Tri-O-benzyl- D -galactal 98 80040-79-5 [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 3,4,6-Tri-O-benzyl-D-galactal

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3,4,6-Tri-O-benzyl-D-galactal, a crucial intermediate in carbohydrate chemistry. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed spectral data and the experimental protocols for its acquisition.

Molecular Structure and NMR Data

3,4,6-Tri-O-benzyl-D-galactal is a protected form of D-galactal, where the hydroxyl groups at positions 3, 4, and 6 are benzylated. This protection strategy is common in the synthesis of oligosaccharides and glycoconjugates. The structural characterization of this compound by NMR spectroscopy is fundamental to confirming its identity and purity.

Below is a visualization of the molecular structure of 3,4,6-Tri-O-benzyl-D-galactal.

Caption: Molecular structure of 3,4,6-Tri-O-benzyl-D-galactal.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 3,4,6-Tri-O-benzyl-D-galactal, recorded in deuterated chloroform (CDCl₃) at 400 MHz and 101 MHz, respectively.[1]

Table 1: ¹H NMR Data for 3,4,6-Tri-O-benzyl-D-galactal

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.47 – 7.13 | m | - | 15H, Ar-H |

| 6.36 | dd | 6.3, 1.5 | 1H, H-1 |

| 4.90 – 4.83 | m | - | 2H, H-2, CH₂Ph |

| 4.65 | d | 12.1 | 1H, CH₂Ph |

| 4.64 | d | 12.4 | 1H, CH₂Ph |

| 4.60 | d | 12.2 | 1H, CH₂Ph |

| 4.50 | d | 11.9 | 1H, CH₂Ph |

| 4.42 | d | 11.9 | 1H, CH₂Ph |

| 4.22 – 4.16 | m | - | 2H, H-3, H-4 |

| 3.97 – 3.92 | m | - | 1H, H-5 |

| 3.78 | dd | 10.2, 7.2 | 1H, H-6a |

| 3.65 | dd | 10.1, 5.1 | 1H, H-6b |

Table 2: ¹³C NMR Data for 3,4,6-Tri-O-benzyl-D-galactal

| Chemical Shift (δ) ppm | Assignment |

| 144.3 | C-2 |

| 138.6 | Ar-C (quat) |

| 138.5 | Ar-C (quat) |

| 138.1 | Ar-C (quat) |

| 128.5 | Ar-CH |

| 128.5 | Ar-CH |

| 128.3 | Ar-CH |

| 128.0 | Ar-CH |

| 127.8 | Ar-CH |

| 127.7 | Ar-CH |

| 127.6 | Ar-CH |

| 100.1 | C-1 |

| 75.8 | C-3 or C-4 |

| 73.6 | CH₂Ph |

| 73.5 | CH₂Ph |

| 71.4 | C-5 |

| 71.0 | CH₂Ph |

| 70.9 | C-3 or C-4 |

| 68.6 | C-6 |

Experimental Protocols

The following section details the methodology for the synthesis and subsequent NMR analysis of 3,4,6-Tri-O-benzyl-D-galactal.[1]

Synthesis of 3,4,6-Tri-O-benzyl-D-galactal

-

Preparation: Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 ml).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.14 g, 53.5 mmol) portion-wise.

-

Stirring: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Benzylation: Cool the flask back to 0 °C and add benzyl bromide (BnBr, 5.5 ml, 46 mmol) dropwise.

-

Reaction Completion: Remove the ice bath and let the reaction stir at room temperature for 36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium chloride. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 3,4,6-Tri-O-benzyl-D-galactal in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 101 MHz spectrometer. Utilize proton decoupling to simplify the spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope. The spectral width should typically span from 0 to 220 ppm.

The logical workflow for the synthesis and characterization of 3,4,6-Tri-O-benzyl-D-galactal is depicted in the following diagram.

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to Tri-O-benzyl-D-galactal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-O-benzyl-D-galactal is a versatile and pivotal building block in modern organic synthesis, particularly in the realm of carbohydrate chemistry. Its unique structural features, including the presence of a reactive enol ether and benzyl protecting groups, make it an invaluable precursor for the synthesis of a wide array of complex oligosaccharides, glycoconjugates, and other biologically active molecules. This technical guide provides a comprehensive overview of the core features of 3,4,6-tri-O-benzyl-D-galactal, including its synthesis, key reactions, and detailed experimental protocols. Quantitative data for key transformations are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding of its utility in synthetic applications.

Introduction

Carbohydrates play a crucial role in a multitude of biological processes, from cell-cell recognition and signaling to immune responses. The chemical synthesis of complex carbohydrates is therefore a critical endeavor for the advancement of glycobiology and the development of novel therapeutics.[1][2] 3,4,6-Tri-O-benzyl-D-galactal has emerged as a cornerstone in this field, serving as a highly adaptable starting material for the introduction of galactose moieties.[3] The benzyl ether protecting groups offer stability under a wide range of reaction conditions, while the galactal double bond provides a handle for various stereoselective transformations.[4] This guide will delve into the essential aspects of this reagent, providing researchers with the necessary information to effectively utilize it in their synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,6-tri-O-benzyl-D-galactal is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₂₈O₄ |

| Molecular Weight | 416.51 g/mol |

| Appearance | White to off-white powder[3] |

| Melting Point | 48-54 °C |

| Optical Rotation | [α]²²⁄D −43° (c = 1 in methylene chloride) |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |

| Storage | Store at -20°C |

Synthesis of this compound

The most common method for the preparation of 3,4,6-tri-O-benzyl-D-galactal involves the benzylation of D-galactal. A general workflow for this synthesis is depicted below.

Detailed Experimental Protocol: Synthesis of 3,4,6-Tri-O-benzyl-D-galactal

To a solution of D-galactal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 eq) is added portionwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. The reaction is then cooled back to 0 °C, and benzyl bromide (BnBr, 3.3 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,4,6-tri-O-benzyl-D-galactal as a white solid.

Key Reactions in Organic Synthesis

This compound is a versatile substrate for a variety of important transformations in carbohydrate synthesis. The most prominent of these are glycosylation reactions, the Ferrier rearrangement, and epoxidation.

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry, and this compound serves as an excellent glycosyl donor for the formation of 2-deoxy-glycosides. The double bond can be activated by various electrophiles to generate an oxocarbenium ion intermediate, which is then trapped by a glycosyl acceptor.

| Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | Anomeric Ratio (α:β) |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 85 | >20:1 |

| Benzyl alcohol | IBr (20 mol%) | Toluene/CH₂Cl₂ (1:1) | 89 | 4:1[5] |

| Boc-Ser-OMe | Cinchona/Thiourea Catalyst | MeCN | 83 | 3:1[6] |

| Boc-Thr-OMe | Cinchona/Thiourea Catalyst | MeCN | 60 | 3:1[6] |

| Phenyl 2,3,4-tri-O-benzyl-α-D-thioglucopyranoside | Cinchona/Thiourea Catalyst | CH₂Cl₂ | - | -[6] |

To a flame-dried flask containing a stirred suspension of the glycosyl acceptor (1.0 eq), 3,4,6-tri-O-benzyl-D-galactal (1.2 eq), and activated 4 Å molecular sieves in anhydrous dichloromethane (DCM) at -20 °C under an argon atmosphere, a solution of N-iodosuccinimide (NIS, 1.5 eq) in DCM is added. After stirring for 10 minutes, a solution of trifluoromethanesulfonic acid (TfOH, 0.2 eq) in DCM is added dropwise. The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with triethylamine, diluted with DCM, and filtered through a pad of Celite. The filtrate is washed with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to afford the desired 2-deoxy-glycoside.[7][8]

Ferrier Rearrangement

The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that leads to the formation of 2,3-unsaturated glycosides.[9] This transformation involves the allylic rearrangement of the double bond and concomitant introduction of a nucleophile at the anomeric position.

| Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) |

| Benzyl alcohol | Y(OTf)₃ (10) | CH₂Cl₂ | rt | 92 | 9:1 |

| Benzyl alcohol | Gd(OTf)₃ (10) | CH₂Cl₂ | rt | 95 | 10:1[5] |

| Ethanol | Cu(OTf)₂ (10) | CH₂Cl₂ | 0 | 85 | 5:1[5] |

| Thiophenol | HY Zeolite | CH₂Cl₂ | rt | 50 | α-only[10] |

| Allyltrimethylsilane | InBr₃ (10) | CH₂Cl₂ | rt | 92 | >20:1[10] |

To a solution of 3,4,6-tri-O-benzyl-D-galactal (1.0 eq) and the nucleophile (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at room temperature is added the Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with triethylamine and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield the 2,3-unsaturated glycoside.[5]

Epoxidation

The enol ether of this compound can be readily epoxidized to form a 1,2-anhydro sugar. These epoxides are valuable intermediates for the synthesis of various glycosides, as the oxirane ring can be opened by a wide range of nucleophiles with high stereocontrol.

To a solution of 3,4,6-tri-O-benzyl-D-galactal (1.0 eq) in dichloromethane (DCM) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose is often used in the next step without further purification.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound and its derivatives makes it a crucial precursor in the total synthesis of numerous biologically active natural products and their analogues. Its application extends to the synthesis of bacterial oligosaccharides, glycosphingolipids, and various glycoconjugates that are instrumental in the development of novel vaccines, antibiotics, and other therapeutic agents.[3] For instance, the 2-deoxygalactose unit, readily accessible from this compound, is a key component of several natural products with anticancer and antibiotic properties.

Conclusion

3,4,6-Tri-O-benzyl-D-galactal is a powerful and indispensable tool in the arsenal of the synthetic organic chemist. Its well-defined reactivity, coupled with the stability of its protecting groups, allows for the stereocontrolled synthesis of complex carbohydrate structures. This guide has provided a detailed overview of its synthesis, key chemical transformations, and practical experimental protocols. The tabulated quantitative data and visual workflows are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the design and execution of innovative synthetic strategies in the ever-evolving field of glycoscience.

References

- 1. Solid-phase synthesis of complex oligosaccharides using a novel capping reagent. | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [dea.lib.unideb.hu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Applications of 3,4,6-Tri-O-benzyl-D-galactal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4,6-Tri-O-benzyl-D-galactal, a pivotal building block in carbohydrate chemistry. The strategic placement of benzyl ether protecting groups on the D-galactal scaffold renders it a versatile glycosyl donor, essential for the synthesis of complex oligosaccharides and glycoconjugates with significant biological and therapeutic potential. This document details its synthesis, including experimental protocols and quantitative data, and explores its applications in modern drug discovery and glycobiology.

Introduction: The Significance of Glycals and Protecting Groups

Glycals, cyclic enol ethers derived from monosaccharides, are powerful intermediates in carbohydrate synthesis. The double bond between C1 and C2 allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based molecules. The strategic use of protecting groups is fundamental in carbohydrate chemistry to ensure regioselectivity during glycosylation reactions. Benzyl ethers are widely employed as protecting groups due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenolysis.

3,4,6-Tri-O-benzyl-D-galactal is a key example of a protected glycal that serves as an "armed" glycosyl donor. The electron-donating nature of the benzyl ethers increases the reactivity of the glycal at the anomeric center, facilitating its coupling with glycosyl acceptors.[1] This property has made it an important building block for the solution- and solid-phase synthesis of oligosaccharides.[2][3]

Synthesis of 3,4,6-Tri-O-benzyl-D-galactal

The primary method for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal involves the benzylation of the free hydroxyl groups of D-galactal. The following section provides detailed experimental protocols and a summary of quantitative data from representative synthetic procedures.

Experimental Protocols

Two common protocols for the benzylation of D-galactal are detailed below. The first starts from D-galactal, and the second begins with the acetylated precursor, 3,4,6-tri-O-acetyl-D-galactal.

Protocol 1: Benzylation of D-Galactal [4]

-

Materials: D-galactal, anhydrous dimethylformamide (DMF), sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), methanol (MeOH), cyclohexane, 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3), deionized water, magnesium sulfate (MgSO4).

-

Procedure:

-

Under a nitrogen atmosphere, dissolve D-galactal (1.75 g, 12 mmol) in anhydrous DMF (50 ml).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add NaH (60% dispersion in mineral oil) (2.14 g, 53.5 mmol) to the reaction flask.

-

Remove the ice bath and stir the reaction at room temperature for 30 minutes.

-

Cool the flask again to 0 °C and add BnBr (5.5 ml, 46 mmol) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.

-

Quench the reaction with MeOH (2 ml) and remove the solvents by rotary evaporation.

-

Dissolve the crude mixture in cyclohexane (100 ml) and wash with 1M HCl (2 x 30 ml), followed by saturated NaHCO3 (1 x 30 ml) and deionized H2O (30 ml).

-

Dry the organic layer with MgSO4, filter, and remove the solvent by rotary evaporation.

-

Purify the product by column chromatography.

-

Protocol 2: Benzylation starting from 3,4,6-tri-O-acetyl-D-galactal [5]

-

Materials: 3,4,6-tri-O-acetyl-D-galactal, methanol, sodium methoxide, IR 120 resin, anhydrous dimethylformamide (DMF), sodium hydride (NaH), benzyl bromide (BnBr).

-

Procedure:

-

To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (500 mg, 1.83 mmol) in methanol (10 mL), add catalytic sodium methoxide (118 mg, 2.196 mmol) at room temperature.

-

Add IR 120 resin (20 mg) and leave the reaction for 20 minutes at room temperature.

-

Separate the reaction mixture from the resin and dry it over a rotary evaporator to obtain the deacetylated D-galactal.

-

To a stirred solution of the obtained product (268 mg, 1.83 mmol) in DMF (1 mL), add sodium hydride (200 mg, 8.33 mmol) at 0°C.

-

Add benzyl bromide (7.82 mL) dropwise at 0°C.

-

Leave the reaction to proceed for 4 hours at room temperature.

-

Work-up and purify the product by column chromatography.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal based on the provided protocols.

| Parameter | Protocol 1 (from D-galactal)[4] | Protocol 2 (from Tri-O-acetyl-D-galactal)[5] |

| Starting Material | D-galactal | 3,4,6-tri-O-acetyl-D-galactal |

| Scale (Starting Material) | 1.75 g (12 mmol) | 500 mg (1.83 mmol) |

| Reagents | NaH, BnBr, DMF | NaOMe, IR 120 resin, NaH, BnBr, DMF, MeOH |

| Reaction Time | 36.5 hours | 4 hours and 20 minutes |

| Yield | Not explicitly stated for the final product, but a related impurity was isolated with 48% yield. | Not explicitly stated. |

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic pathway and the conceptual role of protecting groups in the synthesis of 3,4,6-Tri-O-benzyl-D-galactal.

Caption: General workflow for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal.

Caption: Conceptual diagram of hydroxyl group protection on the D-galactal scaffold.

Applications in Drug Discovery and Development

3,4,6-Tri-O-benzyl-D-galactal and its derivatives are instrumental in the field of glycobiology and drug discovery. The galactal scaffold itself has been identified as a privileged structure for interacting with carbohydrate-binding proteins, known as lectins. For instance, derivatives of D-galactal have been designed and synthesized to target galectin-8, a protein implicated in tumor progression, metastasis, and immune system modulation.[6][7][8][9]

The synthesis of these derivatives often relies on the selective modification of the galactal core, which is made possible by the use of protecting groups like the benzyl ethers in 3,4,6-Tri-O-benzyl-D-galactal. This allows for the introduction of various functionalities at specific positions of the sugar ring to enhance binding affinity and selectivity for target proteins.[6] The development of such compounds is a promising avenue for the creation of novel anti-inflammatory and anti-cancer agents.[9]

Furthermore, the role of 3,4,6-Tri-O-benzyl-D-galactal as a glycosyl donor is central to the synthesis of complex oligosaccharides. These oligosaccharides are crucial for understanding the biological roles of carbohydrates in processes such as cell-cell recognition, immune response, and pathogenesis. The ability to chemically synthesize these complex structures is vital for the development of carbohydrate-based vaccines, therapeutics, and diagnostics.[10]

Conclusion

3,4,6-Tri-O-benzyl-D-galactal is a cornerstone of modern carbohydrate chemistry. Its synthesis, while requiring careful control of reaction conditions, provides a versatile and reactive building block for a wide range of applications. For researchers in glycobiology and drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and creation of novel carbohydrate-based molecules with therapeutic potential. The continued exploration of the chemistry of 3,4,6-Tri-O-benzyl-D-galactal and related glycals will undoubtedly lead to further advances in our understanding of the biological roles of carbohydrates and the development of new medicines.

References

- 1. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 2. 3,4,6-Tri-O-benzyl-D-galactal, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. rroij.com [rroij.com]

- 6. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel & Efficient Glycosyl Donors | TCI AMERICA [tcichemicals.com]

The Strategic Role of Benzyl Protecting Groups in Galactal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among these, benzyl ethers have emerged as a cornerstone in the manipulation of glycals, particularly D-galactal, a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. This technical guide provides a comprehensive overview of the critical role of benzyl protecting groups in galactal chemistry, focusing on their influence on reactivity, stereoselectivity, and their application in key synthetic transformations.

The "Armed-Disarmed" Principle: Benzyl Groups as Activators

A fundamental concept in glycosylation chemistry is the "armed-disarmed" strategy, which dictates the reactivity of a glycosyl donor based on the electronic properties of its protecting groups. Benzyl ethers are considered electron-donating groups, which "arm" the galactal donor. This increased electron density stabilizes the developing positive charge of the oxocarbenium ion intermediate formed during glycosylation, leading to higher reactivity.[1][2] In contrast, electron-withdrawing protecting groups like acetates "disarm" the donor, making it less reactive and often requiring more forcing reaction conditions for activation.[1][2]

This principle allows for controlled and sequential glycosylation reactions. A highly reactive "armed" benzylated galactal donor can be selectively coupled with a less reactive "disarmed" glycosyl acceptor.

Influence on Stereoselectivity in Glycosylation

The stereochemical outcome of glycosylation is a critical factor in the synthesis of biologically active molecules. Benzyl protecting groups on galactal donors generally favor the formation of α-glycosides.[1] This preference is attributed to a combination of steric and electronic effects that influence the trajectory of the incoming nucleophile (the glycosyl acceptor) as it attacks the anomeric center. The precise α/β ratio, however, can be influenced by various factors including the nature of the promoter, the solvent, and the nucleophilicity of the acceptor.

In contrast, the use of silyl protecting groups, particularly bulky cyclic silyl groups, can also enforce conformational rigidity on the galactal donor, leading to high α-selectivity.[3]

Table 1: Comparative Stereoselectivity in Glycosylation of Protected Glycal Donors

| Glycal Donor | Protecting Group | Acceptor | Promoter/Catalyst | Solvent | α:β Ratio | Yield (%) | Reference |

| 3,4,6-tri-O-acetyl-D-glucal | Acetyl | Phenols | BF₃·OEt₂ | Toluene | >95:5 | 75 | [1] |

| 3,4,6-tri-O-acetyl-D-glucal | Acetyl | Benzyl alcohol | BDMS | CH₂Cl₂ | 85:15 | 92 | [1] |

| 3,4,6-tri-O-benzyl-D-glucal | Benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | α only | Not specified | [1] |

| 3,4,6-tri-O-benzyl-D-glucal | Benzyl | Methanol | BF₃·OEt₂ | CH₂Cl₂ | 4:1 | Not specified | [1] |

| 3,4-O-TIPDS-protected glucal | Silyl (cyclic) | Various alcohols | p-TsOH | Not specified | Exclusively α | High | [1] |

| Per-TBS-protected glucal | Silyl | Various alcohols | p-TsOH | Not specified | Mixture of α/β | Lower | [1] |

Note: Data for glucal is often used as a proxy to illustrate the general principles that also apply to galactal. Direct comparative studies on galactal with a wide range of acceptors under identical conditions are limited.

Key Synthetic Applications of Benzylated Galactals

3,4,6-tri-O-benzyl-D-galactal is a key intermediate in a variety of important synthetic transformations.

Epoxidation

The double bond in benzylated galactal can be stereoselectively epoxidized to form 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of various glycosides, as the oxirane ring can be opened by a wide range of nucleophiles. The use of dimethyldioxirane (DMDO), often generated in situ, is a highly efficient method for this transformation, yielding the corresponding α-epoxide with excellent selectivity.

Azidonitration and Azidochlorination

The azidonitration of glycals is a powerful method for the introduction of an amino group at the C-2 position. While the azidonitration of tri-O-acetyl-D-galactal is well-documented to produce a mixture of 2-azido-1-nitrate addition products, the increased reactivity of the benzylated counterpart suggests a similar, if not more facile, reaction.[4][5][6] A related and often higher-yielding reaction is azidochlorination, which introduces an azide at C-2 and a chlorine at C-1. These 2-azido-2-deoxygalactopyranosyl chlorides are versatile donors for the synthesis of 2-amino-2-deoxyglycosides.

Ferrier Rearrangement

The Ferrier rearrangement is a Lewis acid-catalyzed reaction of a glycal with a nucleophile, resulting in the formation of a 2,3-unsaturated glycoside.[7] This reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[7] The use of benzylated galactals in this reaction allows for the synthesis of a variety of complex unsaturated carbohydrates.

Experimental Protocols

Synthesis of 3,4,6-tri-O-benzyl-D-galactal

Materials:

-

D-galactal

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve D-galactal in anhydrous DMF.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add sodium hydride portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Remove the ice bath and let the reaction stir at room temperature for 36 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Epoxidation of 3,4,6-tri-O-benzyl-D-galactal with in situ generated DMDO

Materials:

-

3,4,6-tri-O-benzyl-D-galactal

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxymonosulfate)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, prepare a biphasic mixture of 3,4,6-tri-O-benzyl-D-galactal in CH₂Cl₂ and acetone with saturated aqueous NaHCO₃.

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve Oxone® in deionized water.

-

Add the Oxone® solution dropwise to the biphasic reaction mixture over 15-20 minutes.

-

Continue vigorous stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose. The product is often of high purity and can be used in the next step without further purification.

Azidochlorination of 3,4,6-tri-O-acetyl-D-galactal (Adaptable for Benzylated Galactal)

Materials:

-

3,4,6-tri-O-acetyl-D-galactal (or the benzylated analogue)

-

Anhydrous acetonitrile (CH₃CN)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium azide (NaN₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the galactal derivative in anhydrous CH₃CN and cool to -30 °C.

-

Add FeCl₃·6H₂O, NaN₃, and 30% H₂O₂ to the cooled solution.

-

Stir the reaction mixture at -30 °C and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the 2-azido-2-deoxy-galactopyranosyl chloride.[8]

Note: Due to the increased reactivity of the benzylated galactal, reaction times may be shorter and yields may vary compared to the acetylated starting material.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows in benzylated galactal chemistry.

Caption: Mechanism of α-selective glycosylation with benzylated galactal.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4,6-Tri-O-benzyl-D-galactal | 80040-79-5 | MT00737 [biosynth.com]

- 3. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 4. The azidonitration of tri-O-acetyl-D-galactal | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 8. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tri-O-benzyl-D-galactal stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of Tri-O-benzyl-D-galactal

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of key reagents is paramount for reproducible and reliable results. This compound, a widely used glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates, requires careful handling and storage to prevent its degradation. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and potential degradation pathways.

Physicochemical Properties and Stability Profile

This compound is a white to light yellow crystalline powder. Its stability is influenced by temperature, moisture, and the presence of oxidizing agents. The benzyl ether protecting groups and the galactal double bond are the primary sites susceptible to degradation.

Table 1: Summary of this compound Stability and Incompatibilities

| Parameter | Description | Citation |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

| Heat Sensitivity | The compound is sensitive to heat. | [2] |

| Moisture Sensitivity | Prone to degradation in the presence of moisture. | [2] |

| Incompatible Materials | Strong oxidizing agents. | [1][2] |

| Hazardous Decomposition Products | Upon combustion, it may produce carbon monoxide and carbon dioxide. | [1][2] |

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and reactivity of this compound. The following table summarizes the recommended storage conditions based on the physical form of the compound.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Precautions | Citation |

| Powder | -20°C | 3 years | Keep container tightly closed in a dry place, under an inert atmosphere. | [3][4] |

| Powder | 4°C | 2 years | Keep container tightly closed in a dry place. | [3] |

| Powder | 0-8°C | Not specified | Store in a refrigerator. | [5] |

| In Solvent | -80°C | 6 months | Use anhydrous solvents and store in tightly sealed vials. | [3] |

| In Solvent | -20°C | 1 month | Use anhydrous solvents and store in tightly sealed vials. | [3] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, based on its chemical structure, two primary degradation routes can be anticipated: hydrolysis of the enol ether and oxidation of the benzyl ethers.

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Stability Assessment of this compound

The following is a representative protocol for assessing the stability of this compound under various conditions.

Objective: To evaluate the stability of this compound under accelerated degradation conditions (e.g., elevated temperature, humidity, and light exposure).

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Vials

Methodology:

Caption: Experimental workflow for stability assessment.

Logical Relationship of Storage Conditions and Stability

The stability of this compound is directly dependent on the adherence to proper storage conditions. The following diagram illustrates this relationship.

References

An In-depth Technical Guide to the Safe Handling of 3,4,6-Tri-O-benzyl-D-galactal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3,4,6-Tri-O-benzyl-D-galactal, a key intermediate in carbohydrate chemistry and drug development.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable compound.

Compound Identification and Properties

3,4,6-Tri-O-benzyl-D-galactal is a synthetic derivative of D-galactose, where the hydroxyl groups at positions 3, 4, and 6 are protected by benzyl groups. This protection enhances its stability and solubility in organic solvents, making it a versatile building block in the synthesis of oligosaccharides and glycosides.[1]

Table 1: Physicochemical Properties of 3,4,6-Tri-O-benzyl-D-galactal

| Property | Value | References |

| CAS Number | 80040-79-5 | [3] |

| Molecular Formula | C₂₇H₂₈O₄ | [1] |

| Molecular Weight | 416.51 g/mol | [1] |

| Appearance | White or off-white to light yellow powder/solid | [1][4] |

| Melting Point | 48 - 54 °C (118.4 - 129.2 °F) | [1][4] |

| Optical Rotation | [α]²⁵/D = -42° to -46° (c=1 in CH₂Cl₂) | [1] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Purity | ≥ 98% (TLC) | [1] |

Hazard Identification and Safety Precautions

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[4] However, as with all laboratory chemicals, appropriate safety measures should be followed.

Table 2: GHS Hazard Information

| Hazard Class | Classification |

| GHS Classification | Not a hazardous substance or mixture. |

Although not classified as hazardous, direct contact with skin and eyes should be avoided.[4] Inhalation of dust should also be minimized.

Personal Protective Equipment (PPE)

A risk-based approach should be used to determine the appropriate PPE for handling 3,4,6-Tri-O-benzyl-D-galactal. The following are general recommendations:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: Under normal use conditions where adequate ventilation is available, respiratory protection is not typically required.[4] If dust is generated, a type N95 (US) respirator is recommended.

Handling and Storage

Proper handling and storage are essential to maintain the quality and stability of 3,4,6-Tri-O-benzyl-D-galactal.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.[4] Wash hands thoroughly after handling.

-

Storage: Keep in a dry place. Keep the container tightly closed. For long-term storage, it is recommended to store in a freezer at -20°C.[4] The compound is stable under normal conditions.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation occurs.

-

Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if you feel unwell.[5]

-

Ingestion: Wash out mouth with water. Get medical attention if you feel unwell.[5]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]

-

Specific Hazards: No specific fire or explosion hazard.

-

Hazardous Combustion Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Experimental Protocols

Synthesis of 3,4,6-Tri-O-benzyl-D-galactal

The following is a representative protocol for the benzylation of D-galactal. This procedure should be performed by a qualified chemist in a well-ventilated fume hood.

Materials:

-

D-galactal

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Methanol (MeOH)

-

Cyclohexane

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., cyclohexane/ethyl acetate mixture)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve D-galactal in anhydrous DMF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C.

-

Add benzyl bromide dropwise to the mixture.

-

Remove the ice bath and let the reaction stir at room temperature for 36 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding methanol at 0 °C.

-

Remove the solvents via rotary evaporation.

-

Dissolve the crude mixture in cyclohexane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and deionized water.

-

Dry the organic layer over MgSO₄, filter, and concentrate using rotary evaporation.

-

Purify the crude product by silica gel column chromatography.

This protocol is adapted from a published procedure and may require optimization.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal and a logical workflow for its safe handling.

Caption: Experimental workflow for the synthesis of 3,4,6-Tri-O-benzyl-D-galactal.

Caption: Logical workflow for the safe handling of 3,4,6-Tri-O-benzyl-D-galactal.

References

A Technical Deep Dive into the Biological Activities of Tri-O-benzyl-D-galactal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-O-benzyl-D-galactal and its derivatives represent a versatile class of synthetic carbohydrate intermediates with significant potential in medicinal chemistry and drug discovery. The presence of the galactal scaffold, a glycal derivative of galactose, coupled with benzyl protecting groups, provides a unique platform for the synthesis of novel bioactive molecules. These compounds have garnered considerable interest for their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Biological Activity

The biological efficacy of this compound derivatives has been quantified across various assays. The following tables summarize the key findings, offering a comparative overview of their potency.

Anti-inflammatory and Galectin-8N Binding Activity

D-galactal derivatives have shown notable selectivity and affinity for the N-terminal domain of galectin-8 (Galectin-8N), a protein implicated in inflammation and cancer. This interaction can modulate inflammatory responses by inhibiting the secretion of pro-inflammatory cytokines such as IL-6 and IL-8.[1]

| Derivative Class | Specific Compound | Target | Kd (μM) | Selectivity Profile |

| D-galactal-benzimidazole hybrid | Compound 6a | Galectin-8N | 48 | High selectivity over other galectins |

| D-galactal-benzimidazole hybrid | Compound 6c | Galectin-8N | 46 | >15-fold selective over Galectin-3 |

Antimicrobial Activity

Certain O-benzyl derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.[2][3]

| Derivative | Microorganism | MIC (μg/mL) |

| Di-O-benzyl aminotriol (22b) | Bacillus subtilis | <10 |

| Di-O-benzyl aminotriol (23a) | Staphylococcus aureus | <10 |

| Imidazole-substituted di-O-benzyl aminotriol (39b) | Staphylococcus aureus | 3.13 |

| Di-O-benzyl aminotriol (22b) | Candida albicans | >100 |

| Di-O-benzyl aminotriol (23a) | Candida krusei | >100 |

Note: Data for O-benzyl derivatives are presented as indicative of the potential of this class of compounds, though not all are direct derivatives of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the biological activity of this compound derivatives.

Synthesis of C-3 Substituted D-galactal Derivatives

The synthesis of biologically active D-galactal derivatives often involves modification at the C-3 position. A common method is the stannylene-mediated 3-O-alkylation.[4]

Procedure:

-

Stannylene Acetal Formation: this compound is reacted with a dibutyltin oxide in a suitable solvent (e.g., methanol or toluene) under reflux to form the corresponding 3,4-O-dibutylstannylene acetal.

-

Alkylation: The stannylene acetal is then reacted with an alkylating agent, such as a benzimidazolylmethyl chloride or quinolylmethyl chloride, in the presence of a catalyst (e.g., cesium fluoride) in an aprotic solvent like DMF.

-

Purification: The resulting product is purified using column chromatography on silica gel.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.[7][8][9]

Procedure:

-

Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in a multi-well plate.

-

Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period to allow for viral attachment.

-

Compound Treatment and Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

EC50 Calculation: The effective concentration that reduces the number of plaques by 50% (EC50) is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Procedure:

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared and added to each well.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and modulation of signaling pathways.

Inhibition of Galectin-8N Signaling

As previously mentioned, D-galactal derivatives can act as inhibitors of Galectin-8N. Extracellular Galectin-8 can mediate cellular responses by binding to cell surface glycoconjugates, which can trigger intracellular signaling cascades that lead to the production of pro-inflammatory cytokines. By blocking this interaction, the D-galactal derivatives can attenuate these inflammatory signals.

Caption: Inhibition of Galectin-8N signaling by a this compound derivative.

Experimental Workflow for Biological Activity Screening

The systematic evaluation of this compound derivatives involves a multi-step process, from initial synthesis to comprehensive biological testing.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion